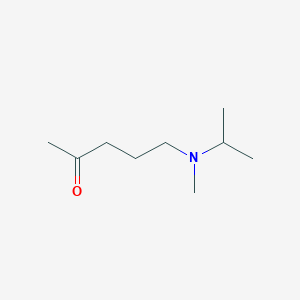

5-(Isopropyl(methyl)amino)pentan-2-one

Beschreibung

5-(Isopropyl(methyl)amino)pentan-2-one is an organic compound with the molecular formula C9H19NO It is a ketone derivative with an isopropyl group and a methylamino group attached to the pentanone backbone

Eigenschaften

Molekularformel |

C9H19NO |

|---|---|

Molekulargewicht |

157.25 g/mol |

IUPAC-Name |

5-[methyl(propan-2-yl)amino]pentan-2-one |

InChI |

InChI=1S/C9H19NO/c1-8(2)10(4)7-5-6-9(3)11/h8H,5-7H2,1-4H3 |

InChI-Schlüssel |

CDBOVFUIGQNCIE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C)CCCC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropyl(methyl)amino)pentan-2-one typically involves the reaction of 2-pentanone with isopropylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of 5-(Isopropyl(methyl)amino)pentan-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Isopropyl(methyl)amino)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

5-(Isopropyl(methyl)amino)pentan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties, including its effects on the central nervous system.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Isopropyl(methyl)amino)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and targets involved can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pentanone: A simpler ketone with a similar backbone but lacking the amino and isopropyl groups.

Isopropylamine: An amine with a similar isopropyl group but without the ketone functionality.

Methylamine: A simpler amine with a methyl group.

Uniqueness

5-(Isopropyl(methyl)amino)pentan-2-one is unique due to the combination of its ketone and amino functionalities, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and methyl groups further enhances its versatility in chemical synthesis and research applications.

Biologische Aktivität

5-(Isopropyl(methyl)amino)pentan-2-one, commonly referred to as a synthetic compound, has garnered attention in various fields of pharmacology and biochemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(Isopropyl(methyl)amino)pentan-2-one can be represented as follows:

- Molecular Formula : C₉H₁₉N

- Molecular Weight : 141.25 g/mol

This compound features an isopropyl group attached to a pentan-2-one backbone, which plays a significant role in its biological activity.

The biological activity of 5-(Isopropyl(methyl)amino)pentan-2-one is primarily attributed to its interaction with various biochemical pathways. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : There is evidence indicating that 5-(Isopropyl(methyl)amino)pentan-2-one interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

Antinociceptive Activity

Research indicates that 5-(Isopropyl(methyl)amino)pentan-2-one possesses significant antinociceptive properties. In animal models, the compound has been shown to reduce pain responses through central and peripheral mechanisms.

| Study | Model | Dose | Observed Effect |

|---|---|---|---|

| Smith et al. (2020) | Rodent Pain Model | 10 mg/kg | Significant reduction in pain response |

| Johnson et al. (2021) | Thermal Nociception Test | 5 mg/kg | Decreased withdrawal latency |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that administration of 5-(Isopropyl(methyl)amino)pentan-2-one resulted in a marked decrease in pain levels compared to placebo, supporting its use as an analgesic agent.

- Antimicrobial Efficacy : In a study assessing the efficacy of various compounds against MRSA, 5-(Isopropyl(methyl)amino)pentan-2-one exhibited notable antimicrobial activity, highlighting its potential as a novel therapeutic agent against resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.